molecular formula C13H16BNO2S B13533332 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

Cat. No.: B13533332
M. Wt: 261.2 g/mol
InChI Key: DGWMSNIIORGYBE-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine (CAS: 1251734-15-2) is a boronic ester derivative of the thieno[3,2-b]pyridine scaffold. The compound features a pinacol boronic ester group (-B(O2C2(CH3)4)) at the 6-position of the fused thiophene-pyridine heterocycle. This structural motif renders it highly valuable as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceutical and materials science applications . Its molecular formula is C14H15BNO2S, with a calculated molecular weight of 272.15 g/mol.

Properties

Molecular Formula

C13H16BNO2S

Molecular Weight

261.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-7-11-10(15-8-9)5-6-18-11/h5-8H,1-4H3

InChI Key

DGWMSNIIORGYBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CS3)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of a thienopyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a thienopyridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols/Phenols: From oxidation reactions.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The compound’s reactivity is influenced by the electronic properties of the thienopyridine core and the steric effects of the tetramethyl-1,3,2-dioxaborolan group .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazolo[5,4-b]pyridine Derivative (CAS: 1580489-60-6): Replaces the thiophene ring with a thiazole (N-S-containing) fused to pyridine.
  • 2-Methoxy-6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1034297-69-2): A pyridine derivative with a methoxy substituent at the 2-position. The electron-deficient pyridine core contrasts with the electron-rich thienopyridine, influencing substrate compatibility in coupling reactions .
  • Benzo[d]oxazol-2-amine Derivative (CAS: 915402-06-1): Features a benzoxazole core, introducing both oxygen and nitrogen heteroatoms. This structure may exhibit enhanced stability but reduced reactivity due to steric and electronic effects .

Substituent Effects

Reactivity in Suzuki-Miyaura Coupling

  • Thieno[3,2-b]pyridine Boronic Ester: The electron-rich thiophene ring enhances nucleophilicity at the boron center, facilitating couplings with electron-deficient aryl halides under mild conditions.
  • Thiazolo[5,4-b]pyridine Boronic Ester : Reduced electron density may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) for efficient coupling .
  • Pyridine-Based Boronic Esters : Electron-deficient cores require coupling partners with complementary electronic profiles, such as electron-rich aryl halides .

Stability and Hydrolysis Resistance

  • Thieno[3,2-b]pyridine Boronic Ester: The electron-rich thiophene may slightly reduce stability toward hydrolysis compared to pyridine-based esters, which benefit from electron-withdrawing effects .
  • Chloro/Trifluoromethyl-Substituted Pyridine Boronic Ester (CAS: 1033444-08-4): Electron-withdrawing groups enhance stability, making this compound less prone to hydrolysis under aqueous conditions .

Biological Activity

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thieno[3,2-b]pyridine core and a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C14H18BNO4C_{14}H_{18}BNO_4 with a molecular weight of 275.11 g/mol .

Research indicates that compounds with similar structures often exhibit inhibitory activity against various kinases and enzymes. For instance, studies on related compounds have shown that they can inhibit GSK-3β and ROCK-1 kinases. The biological activity is attributed to the ability of these compounds to interact with specific binding sites on target proteins, leading to altered enzymatic activity and downstream effects on cellular processes .

Inhibitory Potency

A comparative analysis of related compounds suggests that this compound may exhibit significant inhibitory activity against kinases. For example:

CompoundTarget KinaseIC50 (nM)
Compound AGSK-3β8
Compound BROCK-110
This compoundTBDTBD

Note: Specific IC50 values for this compound are not yet fully characterized in the literature.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2 cells) have shown that related compounds do not significantly decrease cell viability at concentrations up to 100 µM . This suggests a favorable safety profile for further testing.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thieno[3,2-b]pyridine derivatives. Key findings include:

  • GSK-3β Inhibition : Compounds structurally similar to this compound have demonstrated potent GSK-3β inhibition with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications .
  • Anti-inflammatory Activity : Some derivatives have been shown to reduce levels of inflammatory markers such as NO and IL-6 in microglial cells . This indicates potential therapeutic applications in neuroinflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or lithiation-borylation strategies. Key steps include:

  • Borylation of halogenated precursors : For example, reacting 7-bromothieno[3,2-b]pyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in 1,4-dioxane .
  • Functionalization via Cu-catalyzed coupling : Methoxyphenol derivatives can be introduced using Cu catalysts, N,N-dimethylglycine ligands, and Cs₂CO₃ as a base .

Q. Example Reaction Conditions Table

StepReagents/CatalystsSolventYieldReference
BrominationPOBr₃DMF26%
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃1,4-dioxane/H₂O55–75%
C-O CouplingCuI, N,N-dimethylglycineDMF60–80%

Q. How is this compound characterized using spectroscopic and analytical methods?

  • ¹H/¹³C NMR : Used to confirm substituent positions on the thienopyridine core. For example, methoxy groups appear as singlets near δ 3.3 ppm, and boronates show characteristic peaks for pinacolato methyl groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with precision (e.g., [M+H]+ calculated for C₁₅H₂₂BNO₄: 291.15, observed: 291.14) .
  • IR Spectroscopy : Identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura coupling reactions involving this compound?

Low yields often stem from competing side reactions (e.g., protodeboronation) or catalyst inefficiency . Optimization strategies include:

  • Catalyst screening : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands for improved stability .
  • Solvent/base systems : 1,4-dioxane/H₂O mixtures with Cs₂CO₃ enhance solubility of boronate intermediates .
  • Temperature control : Reactions performed at 80–90°C reduce decomposition .

Data Contradiction Note : A bromination step in yielded only 26% due to competing elimination pathways. Mitigation involves adjusting stoichiometry (e.g., excess POBr₃) .

Q. What strategies ensure regioselectivity when functionalizing the thieno[3,2-b]pyridine core?

Regioselectivity is influenced by directing groups and reaction conditions :

  • Directed lithiation : Use LDA (Lithium Diisopropylamide) at −78°C to selectively deprotonate the C-3 position, followed by electrophilic quenching .
  • Thorpe-Ziegler cyclization : Achieves intramolecular cyclization of cyanopyridine-thione derivatives to form 3-amino-thienopyridines with >80% regioselectivity .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at C-5) direct cross-coupling to the C-2 position .

Q. What are the applications of this compound in developing bioactive molecules or imaging agents?

  • PET Imaging Probes : The boronate group enables radiolabeling with ¹⁸F for α-synuclein-targeting tracers in neurodegenerative disease research .
  • Kinase Inhibitors : Analogous thienopyridine ureas show potent inhibition of KDR and Lck kinases (IC₅₀ < 10 nM) .
  • Antiviral Agents : 7-Oxo-4,7-dihydrothieno[3,2-b]pyridines inhibit human cytomegalovirus DNA polymerases .

Q. How can competing side reactions during boronate ester formation be minimized?

  • Protecting group strategies : Use pinacolato boronates to stabilize the boronate ester against hydrolysis .
  • Anhydrous conditions : Conduct reactions under N₂ or Ar to prevent moisture-induced degradation .
  • Chelation control : Additives like KF improve boron electrophilicity, reducing undesired protodeboronation .

Q. Methodological Resources

  • Synthetic Protocols :
  • Characterization Data :
  • Biological Applications :

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